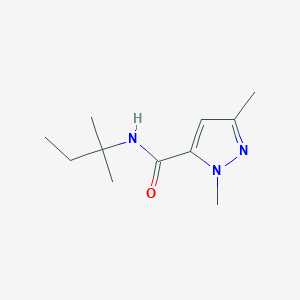
1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
- Heterocyclic Chemistry and Drug Development : Pyrazole compounds play a crucial role as pharmacophores in the development of biologically active compounds, showcasing widespread applications in medicinal chemistry. Their synthesis involves strategies such as condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. This versatility underscores their potential for creating novel therapeutic agents (Dar & Shamsuzzaman, 2015).
Antitubercular Activity
- Antituberculosis Drug Research : The modification of isoniazid, a cornerstone antituberculosis drug, leads to derivatives with promising antitubercular activities. This research direction indicates the potential for developing new treatments against multidrug-resistant and extensively drug-resistant tuberculosis, highlighting the importance of structural modification in drug discovery (Asif, 2014).
Organic Synthesis and Catalysis
- Development of Heterocyclic Compounds : The synthesis of polyfunctional heteroaromatics, involving novel rearrangements and structural corrections, is pivotal for creating compounds with potential applications in organic synthesis and pharmaceuticals. This area of research demonstrates the continuous innovation in synthetic methodologies that can be applied to pyrazole derivatives (Moustafa et al., 2017).
Supramolecular Chemistry
- Self-Assembly and Nanotechnology : Benzene-1,3,5-tricarboxamide derivatives exemplify the utilization of supramolecular self-assembly for applications ranging from nanotechnology to polymer processing. The principle of using simple structures for complex self-assembly processes can be analogous to the potential applications of 1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in creating ordered structures (Cantekin, de Greef, & Palmans, 2012).
Environmental Toxicology
- Toxicology and Risk Assessment : Studies on the metabolism and toxicological effects of arsenicals reveal the complexity of arsenic biotransformation and its implications for human health. Understanding the metabolic pathways and toxic effects of various arsenic species can inform the safety and environmental impact assessments of related compounds, including those used in pharmaceuticals (Cohen et al., 2006).
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-11(3,4)12-10(15)9-7-8(2)13-14(9)5/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKVBXJDHMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)
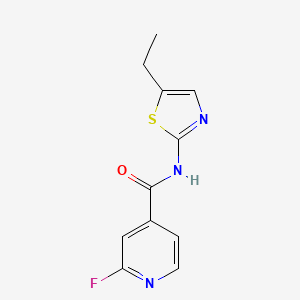
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)
![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
methanone](/img/structure/B2535649.png)
![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)
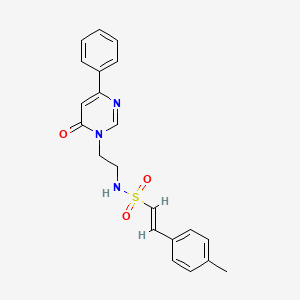

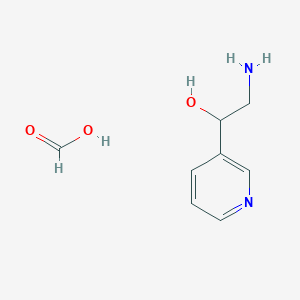

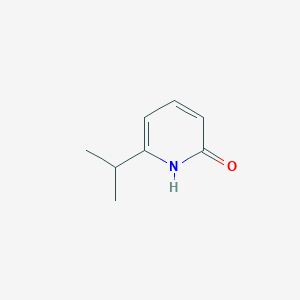
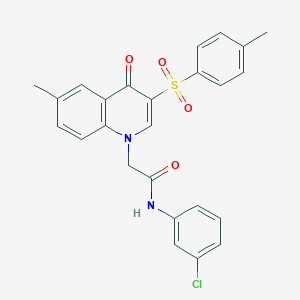
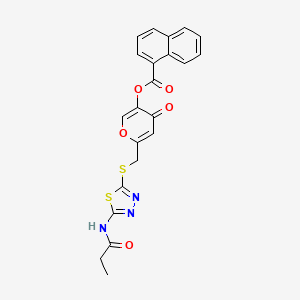
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)